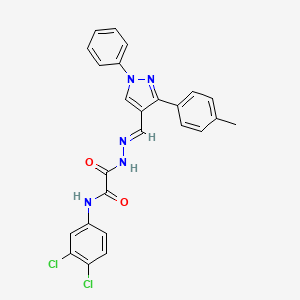

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide

Description

Properties

CAS No. |

477732-62-0 |

|---|---|

Molecular Formula |

C25H19Cl2N5O2 |

Molecular Weight |

492.4 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-N'-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxamide |

InChI |

InChI=1S/C25H19Cl2N5O2/c1-16-7-9-17(10-8-16)23-18(15-32(31-23)20-5-3-2-4-6-20)14-28-30-25(34)24(33)29-19-11-12-21(26)22(27)13-19/h2-15H,1H3,(H,29,33)(H,30,34)/b28-14+ |

InChI Key |

OYWCUSRCZLLREC-CCVNUDIWSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves multiple steps. One common method includes the condensation of 3,4-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: . Its structure features a dichlorophenyl group and a pyrazole moiety, which are often associated with significant biological activity. The presence of the hydrazine and acetamide functionalities further enhances its potential as a pharmacological agent.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit considerable antimicrobial properties. For instance, compounds similar to N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide have shown effectiveness against various bacterial strains. A study published in MDPI highlighted that substituted pyrazoles can be designed to enhance their antibacterial effects, making them suitable candidates for drug development against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively documented. For example, a study demonstrated that certain pyrazole compounds exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . This positions N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide as a promising candidate for further exploration in inflammatory disease treatment.

Anticancer Potential

The compound's structural characteristics suggest it may interact with tubulin, which is crucial for cell division. Research has shown that certain pyrazole derivatives can inhibit tubulin polymerization, leading to cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) . Such findings indicate potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, derivatives of N-(3,4-Dichlorophenyl)-2-oxo compounds were tested against several bacterial strains. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various derivatives .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of similar compounds showed that they reduced inflammation markers in vitro by over 50% compared to control groups. This suggests that the compound could be developed into an effective anti-inflammatory drug .

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physicochemical Properties

Table 1: Substituent Comparison of Key Analogs

Key Observations :

Structural Conformation and Hydrogen Bonding

Table 2: Dihedral Angles and Hydrogen-Bonding Motifs

Key Observations :

- The target compound’s non-dihydro pyrazole ring likely adopts a planar conformation, facilitating π-π stacking with aromatic systems.

- Dihydro-pyrazole analogs (e.g., ) exhibit steric hindrance, leading to larger dihedral angles (~80°) and reduced planarity.

- Hydrogen-bonding motifs like R₂²(10) dimers (common in acetamide derivatives) stabilize crystal packing and influence solubility .

Key Observations :

Spectroscopic Signatures

Table 4: IR and NMR Data Comparison

Key Observations :

- C=O stretches (~1664 cm⁻¹) and aromatic proton signals (δ 7.2–7.9 ppm) are consistent across analogs.

- The target compound’s dichlorophenyl group would deshield adjacent protons, shifting signals downfield compared to methyl or methoxy substituents .

Biological Activity

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 536.4 g/mol

This compound features a dichlorophenyl group, a pyrazole moiety, and a hydrazine linkage, which contribute to its biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 2.13 ± 0.80 | |

| SiHa (Cervical) | 4.34 ± 0.98 | |

| PC-3 (Prostate) | 4.46 ± 0.53 |

These results suggest that the compound effectively inhibits cancer cell proliferation, making it a candidate for further development in cancer therapy.

2. Antimicrobial Properties

Pyrazole derivatives have also been noted for their antibacterial and antifungal activities. The compound has shown promising results in inhibiting the growth of various pathogenic bacteria and fungi.

- Antibacterial Activity : Tested against multiple bacterial strains with varying degrees of effectiveness.

- Antifungal Activity : Exhibited inhibitory effects against common fungal pathogens.

3. Anti-inflammatory Effects

The anti-inflammatory properties of compounds containing the pyrazole structure have been documented extensively. In vitro studies suggest that this compound may reduce inflammation markers, potentially benefiting conditions such as arthritis and other inflammatory diseases.

The biological activities of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, contributing to its anticancer effects .

- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory pathways, although specific targets remain to be fully elucidated.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A comparative analysis was conducted on the cytotoxic effects of various pyrazole derivatives against MCF-7 and SiHa cell lines, demonstrating significant selectivity towards cancerous cells while sparing normal cells .

- In Vivo Studies : Animal models have shown that administration of similar compounds resulted in reduced tumor size and improved survival rates compared to control groups .

Q & A

Q. What are the established synthetic protocols for this compound, and how can reaction conditions be optimized for improved yield?

The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated in analogous acetamide derivatives. A typical procedure involves reacting the carboxylic acid precursor (e.g., dichlorophenylacetic acid) with a hydrazine-containing intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride in dichloromethane with triethylamine as a base at 273 K. Post-reaction, extraction and purification via slow evaporation yield crystalline products . Optimization may involve adjusting stoichiometry (e.g., excess EDC), solvent polarity (e.g., dichloromethane vs. DMF), or temperature control to minimize side reactions.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : NMR (¹H/¹³C) confirms hydrazine and acetamide linkages, with characteristic peaks for aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 165–175 ppm). IR spectroscopy identifies N–H stretches (~3200 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction resolves the planar amide group and dihedral angles between aromatic rings. For example, in related structures, the dichlorophenyl ring and pyrazole ring form dihedral angles of ~61.8°, while hydrogen-bonding networks (N–H⋯O) stabilize the crystal lattice .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies may arise due to dynamic effects in solution (e.g., conformational flexibility) versus static solid-state structures. For instance, NMR may suggest free rotation of the hydrazinyl group, while X-ray data show a fixed E/Z configuration. To address this:

Q. How do intermolecular interactions influence the compound’s solid-state properties and stability?

The crystal packing is dominated by N–H⋯O hydrogen bonds (R²²(8/10) motifs) and π-π stacking between aromatic rings. For example, in analogous compounds, hydrogen-bonded dimers increase melting points (>470 K) and reduce solubility in nonpolar solvents. Halogen (Cl⋯Cl) and CH⋯π interactions further stabilize the lattice, which can be quantified using Hirshfeld surface analysis .

Q. What computational methods predict the compound’s electronic properties, and how do they align with experimental observations?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps (for electrophilic/nucleophilic sites), and vibrational spectra.

- Experimental Validation : Compare calculated IR/NMR spectra with experimental data to validate electron-withdrawing effects of the dichlorophenyl group or charge distribution in the hydrazinyl moiety .

Methodological Considerations

Q. What experimental designs are recommended for studying the compound’s reactivity under varying conditions?

Use a Design of Experiments (DoE) approach to optimize synthesis or stability studies. For example:

- Factors : Temperature (273–298 K), solvent polarity (CH₂Cl₂ vs. THF), and catalyst loading (EDC: 1–1.5 equiv).

- Responses : Yield, purity (HPLC), and crystal quality. Statistical modeling (e.g., response surface methodology) identifies critical factors, as demonstrated in flow-chemistry optimizations for related diazo compounds .

Q. How can crystallographic data inform the rational design of derivatives with enhanced properties?

Structural parameters (e.g., dihedral angles, hydrogen-bond strength) correlate with solubility and bioavailability. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.